Thiadrine hydrochloride
Description
Structural Classification of Nitrogen and Sulfur Heterocycles Relevant to Thiadrine (B12812893) Hydrochloride
Nitrogen and sulfur-containing heterocycles are a significant subset of heterocyclic chemistry. Their classification is primarily based on the size of the ring and the number and position of the heteroatoms.
Five-Membered Rings:
Thiazoles and Isothiazoles: These contain one sulfur and one nitrogen atom within a five-membered ring. wikipedia.org
Thiadiazoles: These possess one sulfur and two nitrogen atoms in the ring.
Thiazolidines: This is a saturated five-membered ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. nih.gove3s-conferences.org Thiadrine hydrochloride is a derivative of this core structure.
Six-Membered Rings:
Thiazines: These are six-membered rings containing one sulfur and one nitrogen atom. wikipedia.org
The arrangement of heteroatoms and the degree of saturation in the ring structure significantly influence the compound's reactivity, stability, and biological activity. Saturated heterocycles like thiazolidine (B150603) generally exhibit conformational flexibility, while unsaturated and aromatic heterocycles are more rigid. wikipedia.org
Below is an interactive data table classifying some key nitrogen and sulfur heterocycles:
| Ring System | Ring Size | Heteroatoms | Saturation | Key Features |
| Thiazole | 5 | 1 Nitrogen, 1 Sulfur | Aromatic | Found in various bioactive compounds. |
| Thiazolidine | 5 | 1 Nitrogen, 1 Sulfur | Saturated | The core scaffold of this compound. nih.gove3s-conferences.org |
| Thiadiazole | 5 | 2 Nitrogen, 1 Sulfur | Aromatic | Used in the synthesis of various drugs. mdpi.com |
| Thiazine | 6 | 1 Nitrogen, 1 Sulfur | Partially or fully saturated/unsaturated | Important in dye chemistry and pharmaceuticals. wikipedia.org |
Importance of Thiazolidine Derivatives in Contemporary Chemical and Biological Research
The thiazolidine scaffold is considered a "biologically privileged" structure due to its presence in a wide array of pharmacologically active compounds. researchgate.net The versatility of the thiazolidine ring allows for substitutions at various positions, leading to a diverse range of biological activities. nih.gov
Key Research Areas:
Medicinal Chemistry: Thiazolidine derivatives have been extensively investigated for a multitude of therapeutic applications. They have shown potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents. nih.gove3s-conferences.orgnih.gov For instance, the 2,4-thiazolidinedione (B21345) subclass has been a cornerstone in the development of drugs for type 2 diabetes. pnrjournal.comresearchgate.net
Organic Synthesis: Thiazolidine derivatives serve as important intermediates and catalysts in organic synthesis. nih.gov Their unique structural and electronic properties facilitate the construction of complex molecular architectures.
QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to understand how the structural modifications of the thiazolidine ring correlate with its biological activity. researchgate.net This aids in the rational design of more potent and selective drug candidates.
The following table summarizes some of the reported biological activities of thiazolidine derivatives:
| Biological Activity | Research Findings |
| Anticancer | Certain thiazolidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov |
| Antimicrobial | Derivatives have shown activity against a range of bacteria and fungi. e3s-conferences.org |
| Anti-inflammatory | The scaffold is associated with anti-inflammatory properties. nih.gov |
| Antidiabetic | Thiazolidinediones are a well-established class of antidiabetic agents. pnrjournal.comresearchgate.net |
| Anticonvulsant | Some derivatives have been explored for their potential in managing seizures. nih.gov |
Historical Context of this compound within the Broader Thiazolidine Chemical Space
While the broader class of thiazolidine derivatives has been a subject of extensive research for decades, specific information on the historical context of this compound is less prevalent in readily available literature. nih.gove3s-conferences.orgresearchgate.net The parent thiazolidine ring can be synthesized by reacting cysteamine (B1669678) hydrochloride with aqueous formaldehyde (B43269). psu.edu The synthesis of substituted thiazolidines, such as Thiadrine, can be achieved by the reaction of appropriate carbonyl compounds with suitable α-aminothiols. psu.edu
This compound itself is identified as 3,4-dimethyl-2-imino-5-phenyl-1,3-thiazolidine hydrochloride. smolecule.com Its synthesis likely emerged from the broader exploration of thiazolidine chemistry and the investigation of how different substitutions on the thiazolidine ring influence its properties. The development of synthetic methodologies for creating diverse thiazolidine libraries has been a continuous effort in medicinal chemistry, aiming to discover novel compounds with unique biological profiles. nih.govresearchgate.net
Structure
3D Structure of Parent
Properties
CAS No. |
2218-25-9 |
|---|---|
Molecular Formula |
C11H15ClN2S |
Molecular Weight |
242.77 g/mol |
IUPAC Name |
3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H |
InChI Key |
NDTVIKQHNMODBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SC(=N)N1C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Thiadrine Hydrochloride and Analogs
Retrosynthetic Analysis of the Thiadrine (B12812893) Hydrochloride Scaffold
A retrosynthetic analysis of the thiazolidine (B150603) ring, the fundamental structure of thiadrine, reveals a logical disconnection approach that simplifies the molecule into readily available starting materials. The primary disconnection points are the carbon-sulfur and carbon-nitrogen bonds within the five-membered ring. This leads back to three principal components: an amine, a carbonyl compound (such as an aldehyde or ketone), and a mercapto-acid, most commonly thioglycolic acid. ekb.eg
This three-component disconnection is the basis for the most common synthetic strategies. The forward synthesis typically proceeds through the formation of an imine intermediate from the amine and the carbonyl compound, followed by a nucleophilic attack from the sulfur of the mercapto-acid and subsequent intramolecular cyclization to form the thiazolidine ring. nih.gov This approach allows for significant structural diversity by varying each of the three components.
Diverse Synthetic Routes to the Thiazolidine Ring System
The construction of the thiazolidine ring is a cornerstone of medicinal chemistry due to its presence in numerous biologically active compounds. jmchemsci.com A variety of synthetic methods have been developed to afford these structures, often with high yields and operational simplicity.
Multi-component reactions (MCRs) have become powerful tools for the synthesis of heterocyclic compounds like thiazolidines due to their efficiency, atom economy, and the ability to generate complex molecules in a single step. researchgate.netresearchgate.net One-pot, three-component synthesis of 1,3-thiazolidin-4-ones is a common and efficient method. ekb.eg In this approach, an amine, a carbonyl compound, and a mercapto-acid are reacted together, often under catalysis. ekb.eg
For instance, a one-pot synthesis of 1,3-thiazolidin-4-ones can be achieved by reacting an aromatic amine, an aromatic aldehyde, and mercaptoacetic acid. nih.gov Similarly, novel thiazolidine-4-one derivatives have been synthesized through a one-pot, four-component condensation-cyclization reaction of hydrazine, allyl isothiocyanate, and an α-haloketone in the presence of various aldehydes, producing excellent yields. researchgate.net The use of catalysts, such as nano-CdZr4(PO4)6 under ultrasonic irradiation, can facilitate these reactions, activating the carbonyl group of the aldehyde and promoting cyclization. nih.gov
Table 1: Examples of Multi-component Reactions for Thiazolidine Synthesis
| Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Aromatic Amine, Aromatic Aldehyde, Mercaptoacetic Acid | Toluene, Reflux | 2,3-disubstituted-1,3-thiazolidin-4-one | nih.gov |
| Hydrazine, Allyl isothiocyanate, α-haloketone, Aldehyde | One-pot | Thiazolidine-4-one derivatives | researchgate.net |
| Aldehyde, Aniline, Thioglycolic acid | nano-CdZr4(PO4)6, Ultrasonic irradiation | 1,3-thiazolidin-4-ones | nih.gov |
This table is interactive and allows for sorting and filtering of data.
A widely employed and fundamental method for synthesizing the thiazolidine ring is the condensation reaction between a 1,2-amino thiol and a carbonyl compound like an aldehyde or ketone. ijpsjournal.com This reaction is particularly relevant for the synthesis of thiadrine, which is derived from the amino acid L-cysteine.
The mechanism proceeds in two key steps. First, the primary amine of the amino thiol performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. jmchemsci.com This intermediate then dehydrates to form a Schiff base (or imine). jmchemsci.com The second step involves an intramolecular cyclization, where the thiol group attacks the imine carbon, leading to the formation of the five-membered thiazolidine ring. nih.govacs.org The reaction between L-cysteine and formaldehyde (B43269) to form thiazolidine-4-carboxylic acid is a classic example of this mechanism. acs.org
This synthetic route is versatile, and the structure of the final thiazolidine can be readily modified by choosing different amino thiols and carbonyl compounds. For example, using L-cysteine ethyl ester to react with an aromatic aldehyde not only forms the thiazolidine ring but also protects the aldehyde group, creating a prodrug that can improve metabolic stability. mdpi.com
The strategic use of intermediates and protecting groups is crucial for achieving high yields and preventing side reactions during thiazolidine synthesis. The stability of the thiazolidine ring itself can be influenced by its substituents. For example, the 2,2-dimethylthiazolidine (B104285) ring system has been shown to be less stable and more prone to ring-opening compared to the unsubstituted thiazolidine ring. cdnsciencepub.com
Protecting groups are often employed to mask reactive functional groups that are not intended to participate in the cyclization. For instance, in the synthesis of thiazolidine prodrugs of aromatic aldehydes, L-cysteine ethyl ester is used. mdpi.com Here, the ethyl ester acts as a protecting group for the carboxylic acid of cysteine, preventing it from interfering with the desired reaction. mdpi.com This strategy allows the aldehyde to be protected within the thiazolidine ring, which can later hydrolyze in vivo to release the active parent compound. mdpi.com
Benzoyl groups have also been used to protect the nitrogen atom at the 3-position of the thiazolidine-2,4-dione ring. mdpi.com This allows for subsequent reactions, such as Knoevenagel condensation with aromatic aldehydes at the 5-position, without interference from the N-H group. mdpi.com The choice of protecting group and the point at which it is introduced and removed are key strategic considerations in the multi-step synthesis of complex thiadrine analogs.
Stereoselective Synthesis and Enantiomeric Preparation
Many biologically active thiazolidine derivatives are chiral, and their activity is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure compounds is of significant importance.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. This methodology represents an effective strategy for the stereoselective synthesis of thiazolidine analogs. researchgate.net
While specific examples for "Thiadrine hydrochloride" are not extensively detailed, the principle can be applied to the synthesis of the thiazolidine core. For example, chiral auxiliaries can be attached to one of the starting materials, such as the amine or the carbonyl compound, to direct the cyclization process diastereoselectively. The choice of a suitable chiral auxiliary is critical for achieving high levels of stereocontrol. Isomannide and isosorbide, for instance, have been used as new chiral auxiliaries for preparing enantiopure α-hydroxy acids, demonstrating the potential of such scaffolds in asymmetric synthesis. researchgate.net In the context of thiazolidine synthesis, a chiral amine could be used to form a chiral imine intermediate, which would then undergo a diastereoselective cyclization upon reaction with a mercapto-acid. The development of novel chiral auxiliaries and their application in multi-component reactions continues to be an active area of research for accessing enantiopure heterocyclic compounds. researchgate.net
Enzymatic and Biocatalytic Approaches to Chiral Thiazolidines
The synthesis of enantiomerically pure chiral thiazolidines, the core structure of Thiadrine, is of significant interest due to the stereospecificity often required for biological activity. Biocatalysis has emerged as a powerful and environmentally friendly tool for producing such chiral molecules. nih.gov Enzymes offer high efficiency and yield in creating pharmacologically relevant compounds. nih.gov
One of the primary biocatalytic strategies involves the use of enzymes to achieve chiral resolution or asymmetric synthesis. nih.gov Hydrolytic enzymes, for instance, can be employed as whole-cell biocatalysts for the resolution of various racemic compounds. nih.gov This approach leverages the enzyme's ability to selectively act on one enantiomer in a racemic mixture, allowing for the separation of the desired chiral molecule.
Directed evolution and protein engineering have further expanded the utility of biocatalysis. nih.govresearchgate.net By modifying enzymes, their activity, selectivity, and stability can be enhanced to suit specific synthetic needs. nih.gov For example, halohydrin dehalogenases have been engineered to catalyze the reaction of epoxides and cyanate, enabling the gram-scale synthesis of chiral aryloxazolidinones with high enantiomeric excess. researchgate.net This highlights the potential for creating tailored biocatalysts for the synthesis of specific chiral thiazolidine derivatives.
Whole-cell biocatalysis presents a cost-effective and sustainable option, with applications in the synthesis of chiral alcohols, amino acids, and amines, which can serve as precursors or analogs for thiazolidine synthesis. nih.govresearchgate.net Monoamine oxidases, in particular, have been engineered to produce a range of enantiomerically pure primary, secondary, and tertiary amines. researchgate.net
The advantages of biocatalytic routes over traditional chemical synthesis include high enantioselectivity, regioselectivity, and the use of mild reaction conditions, which helps to prevent issues like isomerization and racemization. nih.gov
Table 1: Examples of Biocatalytic Approaches for Chiral Compound Synthesis
| Enzyme/Biocatalyst | Reaction Type | Application | Reference |
| Hydrolytic enzymes | Resolution of racemic compounds | Synthesis of chiral molecules | nih.gov |
| Engineered Halohydrin dehalogenase | Reaction of epoxides and cyanate | Synthesis of chiral aryloxazolidinones | researchgate.net |
| Engineered Monoamine oxidase | Deracemisation | Synthesis of enantiomerically pure amines | researchgate.net |
| Amino acid dehydrogenases | Reductive amination of α-keto acids | Synthesis of chiral amino acids | nih.gov |
Diastereomeric Mixture Resolution Techniques
When the synthesis of thiazolidines results in a mixture of diastereomers, various resolution techniques can be employed to isolate the desired stereoisomer. Diastereomers possess different physicochemical properties, which allows for their separation using standard laboratory methods. ardena.comlibretexts.org
A common and effective method is diastereomeric resolution , which involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. ardena.com For this technique to be applicable, the target molecule must contain an acidic or basic functional group to facilitate salt formation. ardena.com The resulting diastereomeric salts can then be separated by fractional crystallization, taking advantage of their differing solubilities. google.com This approach, known as the Diastereomer Method, has been a conventional way to resolve racemic mixtures. google.com
For instance, reacting a racemic mixture of an acid with a single enantiomer of a chiral base will produce a mixture of two diastereomeric salts. ardena.com These salts will have different physical properties, such as solubility, allowing for their separation. After separation, the desired enantiomer of the acid can be recovered by removing the chiral resolving agent.
In cases where the chiral centers are prone to racemization in solution, it's possible to achieve higher yields through a process called deracemization . ardena.com By combining conglomerate formation with solution racemization, a complete conversion to the desired enantiomer can theoretically be achieved. ardena.com
High-performance liquid chromatography (HPLC) using chiral stationary phases is another powerful technique for the separation of enantiomers and diastereomers. nih.gov This method has been successfully used to separate axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives. nih.gov
Table 2: Comparison of Diastereomeric Resolution Techniques
| Technique | Principle | Advantages | Disadvantages | Reference |
| Diastereomeric Resolution (via crystallization) | Formation of diastereomeric salts with different solubilities. | Cost-effective, scalable. | Requires an acidic or basic functional group, yield limited to 50% without racemization. | ardena.comgoogle.com |
| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase. | High resolution, applicable to a wide range of compounds. | Can be expensive for large-scale separations. | nih.gov |
| Deracemization | Combination of conglomerate formation and in-situ racemization. | Can achieve theoretical yields of 100%. | Only applicable to compounds that can undergo racemization. | ardena.com |
Derivatization and Functionalization of the Thiadrine Moiety
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like Thiadrine. nih.gov These studies involve systematically modifying the chemical structure and evaluating the impact of these changes on the compound's efficacy. A common strategy is to introduce various substituents at different positions of the thiadrine moiety to probe the molecular interactions with its biological target.
Synthetic methods that allow for the derivatization of natural products at "unfunctionalized" positions are highly valuable for SAR studies. nih.gov For example, Rh(II)-catalyzed amination can be used to introduce substituents at allylic and benzylic C-H bonds. nih.gov This approach enables the simultaneous exploration of SAR and the "arming" of the molecule with tags for further studies. nih.gov
The goal of these modifications is to identify key structural features that contribute to the desired pharmacological effect. By analyzing the SAR data, medicinal chemists can build a model of the pharmacophore and design new analogs with improved potency and selectivity. mdpi.comchemrxiv.org For instance, in the development of thiourea (B124793) derivatives as antileishmanial agents, SAR analysis revealed that factors like carbon spacer length and lipophilicity were key to optimizing activity. mdpi.com
The introduction of different functional groups can influence various properties of the molecule, including its size, shape, electronics, and lipophilicity, all of which can affect its interaction with the target protein.
Table 3: Common Substitutions in SAR Studies and Their Potential Effects
| Substituent Type | Potential Effects on Molecular Properties |
| Alkyl groups | Increase lipophilicity, alter steric interactions. |
| Halogens | Modify electronics (inductive effect), increase lipophilicity. |
| Hydroxyl, Amine groups | Introduce hydrogen bonding capabilities, increase polarity. |
| Phenyl rings | Introduce pi-stacking interactions, increase steric bulk. |
The biological activity of a drug molecule is governed by its interactions with its target, typically a protein or enzyme. nih.gov Chemical modifications to the thiadrine moiety can be strategically employed to enhance these interactions and, consequently, improve its pharmacological profile.
Key molecular interactions that can be modulated through chemical modification include:
Hydrogen Bonding: Introducing or modifying functional groups capable of acting as hydrogen bond donors or acceptors can significantly impact binding affinity. mdpi.com Nitrogen and oxygen atoms are ideal for forming hydrogen bonds. mdpi.com
Hydrophobic Interactions: The hydrophobic effect plays a crucial role in molecular recognition. nih.gov Modifying the lipophilicity of the thiadrine molecule can optimize its interaction with hydrophobic pockets in the target protein. nih.gov
Electrostatic Interactions: Introducing charged groups can lead to the formation of salt bridges with oppositely charged residues in the binding site, providing strong anchoring points. mdpi.com
Pi-Stacking and Cation-Pi Interactions: Aromatic rings can engage in pi-stacking interactions with other aromatic residues or cation-pi interactions with positively charged groups.
By carefully considering the three-dimensional structure of the target, medicinal chemists can design modifications that create or enhance these specific interactions. nih.gov For example, replacing a flexible lipid chain with a more rigid aromatic ring can enhance selectivity. mdpi.com Furthermore, chemical modifications can also impact protein-protein interactions and the solubility of the compound. nih.gov
Table 4: Impact of Chemical Modifications on Molecular Interactions
| Modification | Target Interaction | Desired Outcome | Reference |
| Addition of hydroxyl or amine groups | Hydrogen bonding | Increased binding affinity and specificity | mdpi.com |
| Introduction of alkyl or aryl groups | Hydrophobic interactions | Enhanced binding to nonpolar pockets | nih.gov |
| Incorporation of charged moieties | Electrostatic interactions (salt bridges) | Stronger and more specific binding | mdpi.com |
| Addition of aromatic rings | Pi-stacking, Cation-pi interactions | Improved binding affinity | nih.gov |
Prodrug design is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug molecule, such as poor solubility, instability, or rapid metabolism. nih.gov A prodrug is an inactive or less active derivative of the parent drug that is converted to the active form in the body through enzymatic or chemical transformation. ijpsonline.com
Within the thiadrine framework, several prodrug strategies could be explored:
Carrier-Linked Prodrugs: This approach involves covalently attaching a promoiety to the thiadrine molecule, often through an ester or amide linkage. This promoiety can be designed to improve properties like water solubility or membrane permeability. nih.gov Once in the body, enzymes such as esterases can cleave the promoiety to release the active thiadrine.
Bioprecursor Prodrugs: These prodrugs are activated through metabolic processes. For example, a functional group on the thiadrine molecule could be modified to be a substrate for a specific enzyme that converts it to the active form.
The design of a successful prodrug requires careful consideration of several factors:
The linkage between the drug and the promoiety must be stable enough to allow the prodrug to reach its target but labile enough to be cleaved efficiently in vivo.
The promoiety should be non-toxic and readily excreted from the body. ijpsonline.com
The prodrug approach can be used to enhance solubility, improve stability against degradation, increase bioavailability by improving lipophilicity, and achieve targeted drug delivery.
Table 5: Common Prodrug Strategies and Their Applications
| Prodrug Strategy | Linkage Type | Application | Reference |
| Ester Prodrugs | Ester | Improve water solubility, enhance oral absorption | nih.gov |
| Amide Prodrugs | Amide | Enhance oral absorption, target specific transporters | |
| Phosphate Esters | Phosphate | Greatly increase water solubility for intravenous administration | |
| Carbonate/Carbamate Prodrugs | Carbonate/Carbamate | Improve stability, controlled release |
Reaction Mechanisms and Kinetics of this compound Synthesis
The synthesis of thiazolidine derivatives, including this compound, typically involves the condensation reaction between a β-aminothiol and a carbonyl compound. The formation of the thiazolidine ring is a key step, and its mechanism can be influenced by various factors.
A common method for synthesizing the thiazolidine core involves the reaction of an aldehyde or ketone with a compound containing both an amine and a thiol group, such as cysteine. This reaction proceeds through the formation of a hemithioacetal intermediate, followed by an intramolecular cyclization via nucleophilic attack of the amine group on the carbonyl carbon, and subsequent dehydration to form the thiazolidine ring.
The synthesis of thiazolidine-4-carboxylic acids from aromatic aldehydes and (R)-cysteine in acidified methanol (B129727) has been shown to produce diastereomeric mixtures. researchgate.net The stereochemical outcome of this reaction can be influenced by the reaction conditions and the solvent used. researchgate.net
The formation of this compound specifically involves the reaction of the thiazolidine base with hydrochloric acid. This is an acid-base reaction where the nitrogen atom of the thiazolidine ring is protonated by the hydrochloric acid to form the hydrochloride salt.
The kinetics of similar reactions, such as the formation of chlorohydrins from the reaction of hypochlorous acid with unsaturated compounds, have been studied and can provide insights into the factors affecting the rate of reaction. rsc.org The kinetics of glycerol (B35011) chlorination with hydrochloric acid have also been investigated, revealing a multi-step reaction mechanism. researchgate.net
Understanding the reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound, controlling the stereochemical outcome, and maximizing the yield and purity of the final product.
An extensive search for scientific literature and data pertaining to "this compound" has yielded no specific information regarding its molecular pharmacology or biochemical interactions. Consequently, the requested article focusing on the preclinical and in vitro properties of this particular compound cannot be generated.
The search did not identify any studies that have quantified the receptor binding affinities or dissociation constants for this compound. Furthermore, there is no available information identifying its specific molecular receptors, such as dopamine (B1211576) receptors, PPARs, or the secretin receptor. Similarly, details regarding any potential allosteric modulation or characterization of its orthosteric binding sites are absent from the available scientific record.
In the domain of enzyme interactions, no data was found concerning the kinetic analysis of this compound's potential inhibitory effects on enzymes. There are no studies investigating its impact on specific enzyme targets like acetylcholinesterase, G6PD, or COX enzymes. Therefore, it is not possible to detail its mechanism of enzyme inhibition, be it competitive, non-competitive, or mixed-type.
Due to the complete absence of research findings on the specified topics for "this compound," the creation of an informative and scientifically accurate article as per the provided outline is not feasible. No data tables or detailed research findings could be compiled for this compound.
Molecular Pharmacology and Biochemical Interaction Studies Pre Clinical and in Vitro Focus
Enzyme Inhibition and Modulation Mechanisms
Structure-Based Rationalization of Enzyme Inhibition
Without specific studies on Thiadrine (B12812893) hydrochloride, a structure-based rationalization of its potential enzyme inhibition remains speculative. The thiazolidine (B150603) ring is a core structure in various enzyme inhibitors. For any given enzyme, inhibition by a thiazolidine-containing compound would depend on the specific substituents attached to the ring. These substituents would dictate the molecule's ability to form hydrogen bonds, hydrophobic interactions, or covalent bonds with amino acid residues within the enzyme's active or allosteric sites. For instance, if Thiadrine hydrochloride were to inhibit a hypothetical kinase, its structure would need to fit within the ATP-binding pocket and interact with key residues that stabilize the natural substrate. The hydrochloride salt form suggests the presence of a basic nitrogen atom, which could potentially interact with acidic residues in a target protein.
Cellular and Subcellular Activity Profiling
In Vitro Assessment of Biological Activities (e.g., anti-inflammatory, antimicrobial, antioxidant effects at a molecular level)
The thiazolidine scaffold is present in numerous compounds exhibiting a wide range of biological activities. Therefore, it is plausible that this compound could possess anti-inflammatory, antimicrobial, or antioxidant properties.
Anti-inflammatory Effects: Thiazolidine derivatives have been reported to modulate inflammatory pathways. A hypothetical anti-inflammatory action of this compound could involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), or interference with signaling pathways such as NF-κB.
Antimicrobial Effects: The sulfur and nitrogen atoms in the thiazolidine ring are often key to the antimicrobial activity of this class of compounds. Potential mechanisms could include the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with microbial DNA replication.
Antioxidant Effects: The antioxidant potential of a thiazolidine derivative would be influenced by its ability to donate a hydrogen atom or an electron to neutralize free radicals. The specific functional groups attached to the thiazolidine ring of this compound would determine its redox potential and, consequently, its antioxidant capacity.
Investigation of Intracellular Signaling Cascades and Pathways
Given the lack of specific research, any discussion of this compound's impact on intracellular signaling is purely theoretical. Thiazolidine-containing molecules are known to interact with a variety of signaling proteins. For example, the well-known thiazolidinedione class of drugs acts on the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. It is conceivable that this compound could modulate other signaling pathways, such as MAP kinase or PI3K/Akt pathways, depending on its specific molecular structure and cellular targets.
Elucidation of Structure-Activity Relationships (SAR)
Systematic Exploration of Molecular Features and Their Influence on Biological Activity
A systematic exploration of the structure-activity relationships (SAR) for this compound would require the synthesis and biological evaluation of a series of analogues. This would involve modifying different parts of the molecule, such as the substituents on the thiazolidine ring and any associated side chains. By comparing the biological activities of these analogues, researchers could deduce which molecular features are essential for a particular effect. For example, the size, electronics (electron-donating or -withdrawing nature), and lipophilicity of substituents could be varied to optimize potency and selectivity for a specific biological target.
Development of Pharmacophore Models and Ligand Efficiency Metrics
Based on SAR data, a pharmacophore model for the biological target of this compound could be developed. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. Such a model would be a valuable tool for virtual screening of compound libraries to identify new potential ligands. Ligand efficiency metrics, which relate the potency of a compound to its size or other physicochemical properties, could also be calculated to guide the optimization of lead compounds derived from the this compound scaffold.
Conformational Analysis and Ligand-Target Recognition Principles
Conformational analysis is a critical aspect of medicinal chemistry that explores the three-dimensional shapes a molecule can adopt through the rotation of its single bonds. These different spatial arrangements, known as conformers, can significantly influence a molecule's biological activity by affecting how it recognizes and interacts with its biological target. The principles of ligand-target recognition are founded on the concept of molecular complementarity, where the shape and electronic properties of a ligand (like this compound) are complementary to those of its target's binding site.
An article focusing solely on the chemical compound “this compound” cannot be generated as requested. Extensive searches of scientific databases and scholarly articles have yielded no specific information or research findings for a compound with this name. It is possible that "this compound" is a typographical error, a proprietary name not in public scientific literature, or an otherwise un-indexed chemical.
Therefore, it is not possible to provide the detailed, scientifically accurate content for the specified analytical and spectroscopic characterization sections (NMR, Mass Spectrometry, UV-Vis, IR, and HPLC) as outlined in the user's instructions. Generating such an article would require fabricating data, which falls outside the scope of providing factual and accurate information.
If you have an alternative, correctly spelled, or more common chemical compound name, particularly a hydrochloride salt of a pharmaceutical or research chemical, please provide it. With a valid compound name, a thorough and accurate article based on existing research can be generated, adhering to the structured outline you have provided.
Advanced Analytical and Spectroscopic Characterization in Research Settings
Chromatographic Separation Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the polar functional groups (a secondary amine and a carboxylic acid) and relatively high molecular weight of tianeptine (B1217405), direct analysis by GC-MS is challenging. greenpharmacy.infojfda-online.com These characteristics can lead to poor chromatographic peak shape, thermal degradation in the injector, and strong interactions with the stationary phase. jfda-online.com To overcome these limitations, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. jfda-online.com
In the analysis of tianeptine, trimethylsilyl (B98337) (TMS) derivatization is a common strategy. greenpharmacy.info Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogen atoms on the amine and carboxylic acid groups to replace them with TMS groups. This process effectively masks the polar sites, reducing intermolecular hydrogen bonding and increasing the volatility of the compound, making it suitable for GC analysis. A Shimadzu application datasheet on the analysis of nootropics confirms the use of this approach, listing a method for "Tianeptine-TMS". greenpharmacy.info
Research has also focused on the GC-MS analysis of tianeptine's metabolites in biological matrices like urine. One study detailed a method using an Agilent gas chromatograph with a mass-selective detector. greenpharmacy.inforesearchgate.net The typical analytical conditions involve a capillary column (e.g., 30 m length, 0.25 mm internal diameter) and a programmed temperature ramp, for instance, from 110°C up to 290°C, to ensure the separation of metabolites. researchgate.net The mass spectrometer, operating under electron impact (EI) ionization, then provides mass spectra of the derivatized metabolites, allowing for their identification and confirmation. researchgate.net
Table 1: GC-MS Parameters for Tianeptine Metabolite Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Agilent 6890N GC with 5973 MS Detector | researchgate.net |
| Column | FactorFour Varian Capillary (30 m x 0.25 mm, 0.25 µm) | researchgate.net |
| Carrier Gas | Helium (1.2 mL/min) | researchgate.net |
| Injector Temperature | 250°C | researchgate.net |
| Oven Program | 110°C (1 min), then ramp 25°C/min to 290°C (hold 7.8 min) | researchgate.net |
| Ionization Mode | Electron Impact (EI) at 70 eV | researchgate.net |
| Mass Scan Range | 50 - 550 m/z | researchgate.net |
X-ray Crystallography and Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, solubility, and bioavailability. X-ray crystallography provides definitive information on the three-dimensional atomic arrangement in a crystalline solid.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute molecular structure of a compound. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.
For tianeptine hydrochloride, SCXRD analysis has provided invaluable structural insights. nih.gov A published X-ray crystal structure reveals that the central seven-membered sultam ring adopts a distinct boat-type conformation. nih.gov This analysis also determined the dihedral angle between the mean planes of the two benzene (B151609) rings to be 44.44(7)°. nih.gov Such conformational details are crucial for understanding the molecule's interaction with biological targets. The data obtained from SCXRD allows for the unambiguous confirmation of the chemical connectivity and the stereochemistry of the molecule. nih.gov
Table 2: Key Structural Parameters of Tianeptine Hydrochloride from Single-Crystal X-ray Diffraction
| Structural Feature | Observation | Reference |
|---|---|---|
| Sultam Ring Conformation | Boat-type | nih.gov |
| Dihedral Angle (Benzene Rings) | 44.44(7)° | nih.gov |
| Key Interaction | Intramolecular hydrogen bond (sultam oxygen to amino nitrogen) | nih.gov |
Powder X-ray diffraction (PXRD) is an essential tool for the solid-state characterization of pharmaceuticals, particularly for identifying and distinguishing different crystalline forms (polymorphs) and quantifying amorphous content. rigaku.comdannalab.com Polymorphs of a drug can exhibit different physical properties, including solubility and stability, which can impact its therapeutic efficacy. americanpharmaceuticalreview.com A PXRD pattern is a fingerprint of a crystalline solid; different polymorphs will produce distinct diffraction patterns due to their different crystal lattices. rigaku.com
Research has shown that tianeptine can exist in different solid forms, including at least two crystalline polymorphs and an amorphous form, depending on the pH conditions during crystallization. nih.gov One polymorph exists as an amino carboxylic acid, while the other is a zwitterion. nih.gov PXRD is the primary technique used to identify these forms. nih.gov The diffraction pattern of a crystalline material consists of sharp peaks at specific diffraction angles (2θ), whereas an amorphous form produces a broad, diffuse halo with no sharp peaks. americanpharmaceuticalreview.com By comparing the PXRD pattern of a sample to reference patterns of known polymorphs, the specific form can be identified. rigaku.com Furthermore, PXRD can be used to determine the level of amorphous content within a crystalline sample, which is critical for controlling the stability of the drug substance. americanpharmaceuticalreview.com
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. frontiersin.org Understanding these interactions is key to explaining the physical properties of a solid and predicting its behavior. The detailed structural data from single-crystal X-ray diffraction is fundamental to this analysis. nih.gov
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the quantification of pharmaceutical compounds like tianeptine in biological matrices such as blood, plasma, and urine. unitedchem.comnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. unitedchem.com
Numerous validated LC-MS/MS methods have been developed for the determination of tianeptine and its primary active metabolite, MC5. nih.gov These methods are crucial for pharmacokinetic studies. nih.gov A typical method involves reversed-phase chromatography using a C18 column to separate tianeptine and its metabolites from endogenous matrix components. unitedchem.comnih.gov
The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode. nih.gov For quantitative analysis, the selected reaction monitoring (SRM) mode is used, which provides exceptional selectivity and sensitivity. nih.gov In SRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of tianeptine at m/z 437) is selected and fragmented, and then one or more specific product ions (e.g., at m/z 292 and 228) are monitored. nih.gov This high degree of specificity allows for accurate quantification even at very low concentrations in complex biological samples. unitedchem.comelsevierpure.com
Table 3: Example LC-MS/MS Parameters for Tianeptine Analysis
| Parameter | Condition/Value | Reference |
|---|---|---|
| LC System | Agilent 1100 or equivalent | nih.gov |
| Column | Aquasil C18 (e.g., 3 x 100 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile/Water with additives (e.g., formic acid, ammonium (B1175870) formate) | unitedchem.comnih.gov |
| MS System | Triple Quadrupole Mass Spectrometer | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| SRM Transition (Tianeptine) | Quantifier: m/z 437 → 292; Qualifier: m/z 437 → 228 | nih.gov |
| SRM Transition (Metabolite MC5) | Quantifier: m/z 409 → 292; Qualifier: m/z 409 → 228 | nih.gov |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are invaluable for elucidating electronic structure, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary tool in quantum chemistry for studying the electronic properties of molecules. DFT calculations can provide deep insights into the molecular structure and reactivity of thiazolidinone derivatives. For instance, studies on related compounds have utilized DFT to optimize molecular geometries and compute electronic properties that govern their behavior. nih.gov
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. jmchemsci.com
In a study on novel thiazolidinone derivatives containing an indole (B1671886) moiety, DFT calculations were performed to determine these quantum chemical parameters. The results showed how different substituents on the thiazolidinone ring influence the electronic properties, with one compound exhibiting greater softness (lower hardness), indicating higher reactivity. jmchemsci.comjmchemsci.com Such analyses are critical for predicting how a molecule like Thiadrine (B12812893) hydrochloride might behave in a biological system.
Table 1: Representative Quantum Chemical Parameters Calculated for Thiazolidinone Derivatives using DFT
| Parameter | Description | Typical Calculated Values for a Thiazolidinone Derivative |
|---|---|---|
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; related to electron-donating ability. | -6.0 to -5.5 eV |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | -2.0 to -1.5 eV |
| Energy Gap (ΔE) (eV) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 4.0 to 4.5 eV |
| Hardness (η) | Resistance to change in electron distribution. | 2.0 to 2.25 eV |
Note: The values in this table are illustrative and based on calculations for various thiazolidinone derivatives found in the literature. Specific values for Thiadrine hydrochloride would require dedicated DFT calculations.
DFT is also a powerful tool for predicting spectroscopic properties and analyzing conformational landscapes. Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. researchgate.net For example, in a study of a (Z)-3-N-(ethyl)-2-N'-((3-methoxyphenyl)imino)thiazolidine-4-one, DFT calculations at the B3LYP/6-311G(d,p) level were used to support the structural characterization obtained from X-ray diffraction and NMR. nih.gov
Furthermore, conformational analysis using DFT can identify the most stable three-dimensional arrangement of a molecule. By calculating the relative energies of different conformers (isomers that differ by rotation around single bonds), researchers can determine the preferred geometry of a molecule in solution or in the gas phase. nih.gov This is particularly important for understanding how a flexible molecule like this compound might orient itself to interact with a biological target.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques that model the interaction between a small molecule (ligand), such as this compound, and a large biological molecule, typically a protein receptor.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In studies involving thiazolidine-2,4-dione derivatives, molecular docking has been employed to investigate their binding modes with target proteins like peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.gov These simulations can predict the binding affinity, often expressed as a docking score or binding free energy, and identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.govmdpi.com For instance, a lower binding energy generally indicates a more stable and favorable interaction.
Table 2: Illustrative Molecular Docking Results for Thiazolidine (B150603) Derivatives with a Target Protein
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Derivative A | -8.5 | TYR473, HIS323, SER289 | Hydrogen bonds, Pi-Pi stacking |
| Derivative B | -7.8 | ARG288, GLN286 | Hydrogen bonds, Hydrophobic interactions |
Note: This table presents hypothetical data based on typical findings from molecular docking studies of thiazolidine derivatives to illustrate the type of information generated.
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to assess the stability of a ligand-protein complex predicted by docking and to explore how the protein might change its conformation to accommodate the ligand, a phenomenon known as "induced fit."
By running simulations over nanoseconds or longer, researchers can observe the flexibility of the ligand in the binding pocket and the stability of the key interactions. This provides a more realistic representation of the biological system and can help to refine the binding mode predicted by docking. nih.gov
Metabolism and Degradation Pathways Non Clinical Context
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are fundamental in early drug discovery to predict how quickly a compound might be metabolized in the body. researchgate.net These studies utilize various liver-derived preparations from animal models to estimate a compound's intrinsic clearance. creative-bioarray.com Common systems include:
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. wuxiapptec.com They are cost-effective and suitable for high-throughput screening to assess oxidative metabolism. nih.goveurekaselect.com
S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. nih.gov S9 fractions are advantageous as they can assess both Phase I and some Phase II (conjugation) metabolic reactions, offering a more comprehensive metabolic profile than microsomes alone. mdpi.comspringernature.com
Isolated Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors. creative-bioarray.comthermofisher.com They provide a model that more closely resembles the cellular environment of the liver. nih.goveurekaselect.com
The general procedure for these studies involves incubating the test compound (Thiadrine hydrochloride) with the chosen biological matrix and monitoring its disappearance over time. The rate of disappearance is then used to calculate key parameters like the half-life (t½) and intrinsic clearance (CLint). thermofisher.com
Table 1: Comparison of In Vitro Systems for Metabolic Stability Studies
| Feature | Liver Microsomes | S9 Fractions | Isolated Hepatocytes |
|---|---|---|---|
| Enzyme Content | Primarily Phase I (e.g., CYPs, FMOs) | Phase I and Cytosolic Phase II Enzymes | Full complement of Phase I and Phase II enzymes |
| Cellular Integrity | Vesicles of ER | Cell-free supernatant | Intact cells |
| Cofactors | Requires external addition (e.g., NADPH) | Requires external addition (e.g., NADPH, UDPGA, PAPS) | Endogenous cofactors present |
| Predictive Power | Good for oxidative metabolism | Broader metabolic profile | Highest correlation to in vivo metabolism |
| Complexity & Cost | Low | Moderate | High |
Identification and Characterization of Metabolites in Preclinical Biological Matrices
Identifying the metabolites of a new chemical entity is essential to understand its complete pharmacological and toxicological profile. nih.govresearchgate.net This process involves incubating the parent compound in the aforementioned in vitro systems and then analyzing the samples to detect and structurally elucidate any new chemical entities formed.
The primary analytical technique used for this purpose is high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.net This powerful combination allows for the separation of the parent compound from its metabolites and provides accurate mass measurements, which are crucial for determining the elemental composition of the metabolites and proposing their structures. wikimedia.orgnih.gov
Elucidation of Enzymatic Biotransformation Mechanisms
Once metabolites are identified, the next step is to determine the enzymatic pathways responsible for their formation. The structural changes from the parent compound to the metabolite provide clues about the type of reaction that occurred. Common biotransformation reactions include:
Oxidative Pathways: These are typically mediated by CYP enzymes and involve the addition of an oxygen atom. Common oxidative reactions include hydroxylation, N-dealkylation, O-dealkylation, and S-oxidation. wikimedia.org
Reductive Pathways: These reactions are less common but can be significant for compounds with specific functional groups like nitro or azo groups.
Hydrolytic Pathways: Ester or amide functional groups within a molecule can be susceptible to hydrolysis by enzymes such as esterases or amidases.
By understanding the types of metabolites formed, researchers can infer the primary enzymatic pathways involved in the biotransformation of Thiadrine (B12812893) hydrochloride. For example, the identification of a hydroxylated metabolite would strongly suggest the involvement of CYP enzymes.
Chemical Stability and Degradation Pathways Under Various Experimental Conditions
Separate from enzymatic degradation, it is important to assess the inherent chemical stability of a compound. wuxiapptec.com Forced degradation or stress testing studies are conducted to understand how a compound degrades under various conditions, which helps to identify potential degradation products and establish stable storage and handling procedures. nih.gov
These studies typically expose the compound to a range of stress conditions as recommended by regulatory guidelines, such as the International Council for Harmonisation (ICH). europa.eu
Table 2: Typical Conditions for Forced Degradation Studies
| Condition | Purpose |
|---|---|
| Acidic (e.g., HCl) | To assess stability to acid hydrolysis. nih.gov |
| Alkaline (e.g., NaOH) | To assess stability to base hydrolysis. nih.gov |
| Oxidative (e.g., H₂O₂) | To evaluate susceptibility to oxidation. |
| Thermal | To determine the effect of high temperature on stability. nih.gov |
| Photolytic | To assess sensitivity to light exposure. nih.gov |
Samples from these stress studies are analyzed using a stability-indicating analytical method, typically HPLC, to quantify the loss of the parent compound and detect the formation of degradation products. The structure of significant degradation products would then be elucidated. Studies on compounds like Thiamine hydrochloride have shown that factors such as pH, temperature, and the physical state (crystalline vs. amorphous) can significantly impact chemical stability. nih.govmdpi.comresearchgate.net
Future Research Directions and Unexplored Avenues in Thiadrine Hydrochloride Chemistry
Development of Novel Synthetic Methodologies for Structurally Complex Analogs
The future of medicinal chemistry for thiazolidine (B150603) derivatives hinges on the ability to synthesize structurally complex and diverse analogs efficiently. While classical methods for creating the thiazolidine ring are well-established, future efforts will likely focus on innovative strategies that offer greater control, higher yields, and access to novel chemical space.
Key areas of development include:
Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. nih.gov The application of MCRs to the thiazolidine scaffold can rapidly generate large libraries of structurally diverse analogs for biological screening.
Domino and Tandem Reactions: These processes involve a sequence of intramolecular reactions, allowing for the construction of complex polycyclic systems from simple starting materials in a highly controlled manner. semanticscholar.org Applying these strategies could lead to the synthesis of rigid, conformationally constrained analogs of Thiadrine (B12812893) hydrochloride, which can offer higher selectivity for biological targets.
Green Chemistry Approaches: The use of environmentally benign conditions, such as solvent-free reactions, microwave irradiation, and nano-catalysts, is becoming increasingly important. nih.gov These methods not only reduce the environmental impact of synthesis but can also lead to improved reaction rates and yields. nih.gov
Diversity-Oriented Synthesis (DOS): This strategy aims to create libraries of compounds with a high degree of structural diversity. semanticscholar.org By combining the thiazolidine core with other pharmacologically relevant fragments or scaffolds, DOS can lead to the discovery of hybrid molecules with unique, multi-target biological activities. researchgate.net
Table 1: Modern Synthetic Methodologies for Thiazolidine Analogs
| Methodology | Description | Advantages |
|---|---|---|
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a single product. | High efficiency, atom economy, rapid library generation. nih.gov |
| Domino/Tandem Reactions | A sequence of intramolecular reactions to build complex molecules from simple precursors. | High selectivity, access to complex polycyclic structures. semanticscholar.org |
| Green Chemistry | Use of eco-friendly conditions like solvent-free synthesis or novel catalysts. | Reduced waste, improved safety, potential for higher yields. nih.gov |
| Diversity-Oriented Synthesis (DOS) | Aims to create structurally diverse molecules rather than focusing on a single target. | Exploration of new chemical space, discovery of novel bioactivities. semanticscholar.org |
Integration of Advanced Computational and Experimental Approaches for Mechanism-Based Discoveries
Understanding how a molecule exerts its biological effect is crucial for rational drug design. The integration of computational (in silico) and experimental (in vitro/in vivo) methods provides a powerful paradigm for elucidating the mechanism of action of thiazolidine derivatives and accelerating the discovery process. researchgate.net
Future research will increasingly rely on a synergistic loop between computation and experimentation:
Molecular Docking and Dynamics: In silico docking can predict the binding orientation of Thiadrine hydrochloride analogs within the active site of a target protein. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding mode and reveal key dynamic interactions over time. rsc.org
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic properties, reactivity, and thermodynamic stability of novel thiazolidine derivatives, helping to explain their chemical behavior and reaction mechanisms. jmchemsci.comjmchemsci.com
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs before they are synthesized. rsc.org This allows researchers to prioritize compounds with more favorable drug-like properties, saving time and resources.
Experimental Validation: The predictions generated from computational models must be validated through rigorous experimental testing. This includes enzymatic assays to confirm target inhibition, cell-based assays to measure biological activity, and biophysical techniques to confirm direct binding to the target protein. rsc.org This iterative process of prediction and validation is key to making mechanism-based discoveries.
Table 2: Integrated Computational and Experimental Approaches
| Approach | Computational Tool/Method | Experimental Validation | Goal |
|---|---|---|---|
| Target Identification | Molecular Docking | Enzyme Inhibition Assays | Predict and confirm binding to a specific biological target. nih.govrsc.org |
| Mechanism Elucidation | Molecular Dynamics (MD) Simulations | X-ray Crystallography, NMR | Understand the dynamic interactions between the compound and its target. rsc.org |
| Reactivity Analysis | Density Functional Theory (DFT) | Kinetic Studies | Explain the electronic properties and reaction pathways of the molecule. jmchemsci.com |
| Drug-Likeness Profiling | ADMET Prediction Software | In vitro permeability assays, metabolic stability studies | Prioritize compounds with favorable pharmacokinetic and safety profiles. rsc.org |
Exploration of New Pre-clinical Biological Targets and Pathways for Thiazolidine Derivatives
The thiazolidine scaffold is well-known for its wide range of biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer effects. researchgate.nete3s-conferences.org However, many of these activities are directed towards well-established biological targets. A significant future avenue of research is the identification and validation of novel pre-clinical targets and pathways for this versatile class of compounds.
Unexplored areas ripe for investigation include:
Multi-Target Kinase Inhibition: Many cancers are driven by aberrant signaling through multiple protein kinases. Thiazolidine derivatives could be designed as multi-target inhibitors, simultaneously blocking several key nodes in oncogenic pathways (e.g., VEGFR-2, EGFR). nih.govrsc.org
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), are increasingly recognized as important cancer targets. Thiazolidine-based compounds could be explored for their potential to inhibit targets like HDAC4. nih.gov
Metabolic Enzymes: Beyond the well-known antidiabetic targets, thiazolidine derivatives show potential for inhibiting other metabolic enzymes like α-amylase, α-glucosidase, and protein tyrosine phosphatase-1B (PTP-1B), which are relevant for metabolic disorders. nih.govcup.edu.in
Infectious Disease Targets: With the rise of antimicrobial resistance, there is a critical need for new drugs with novel mechanisms. Thiazolidine derivatives have shown promise against various pathogens, including Mycobacterium tuberculosis. nih.gov Future work could focus on identifying their specific molecular targets within these organisms, such as enzymes essential for cell wall synthesis or survival. e3s-conferences.org
Table 3: Potential Biological Targets for Thiazolidine Derivatives
| Therapeutic Area | Established Targets | Emerging & Unexplored Targets |
|---|---|---|
| Oncology | PPAR-γ, Topoisomerases | VEGFR-2, HDACs, DNA Repair Enzymes (APE-1, PARP-1). nih.govrsc.orgcup.edu.in |
| Metabolic Disease | PPAR-γ | Aldose Reductase, α-Amylase, α-Glucosidase, PTP-1B. cup.edu.in |
| Infectious Disease | General antibacterial/antifungal activity | Specific bacterial/viral enzymes (e.g., HIV Integrase), quorum sensing pathways. nih.govcup.edu.in |
| Inflammation | Cyclooxygenase (COX) | 5-Lipoxygenase (LOX), specific cytokine pathways. cup.edu.in |
Application of this compound and its Analogs as Probes for Biological Systems
Bioactive small molecules are invaluable tools for dissecting complex biological processes. Given their diverse biological activities, this compound and its analogs are excellent candidates for development into chemical probes. A chemical probe is a specially designed small molecule used to study a specific protein or pathway in a cellular or in vivo context.
Future research in this area would involve:
Design and Synthesis of Tagged Analogs: This involves modifying the this compound structure to incorporate a reporter tag (e.g., a fluorescent dye for imaging), an affinity tag (e.g., biotin (B1667282) for pull-down experiments), or a photoreactive group for covalently labeling the target protein.
Target Deconvolution: For thiazolidine derivatives with an interesting biological effect but an unknown mechanism, probe-based approaches can be used to identify the specific cellular target(s).
Cellular Imaging: Fluorescently labeled analogs of this compound could be used to visualize the subcellular localization of their target protein in living cells, providing insights into its biological function.
Enzyme Activity Probes: Derivatives could be designed as activity-based probes that covalently bind to the active site of a specific enzyme, allowing for the quantification of enzyme activity directly in complex biological samples. mdpi.com
The development of such probes would not only advance our understanding of the mechanisms behind the bioactivity of the thiazolidine class but also provide the broader scientific community with valuable tools for biological research. nih.gov
Q & A
Basic: What are the standardized protocols for synthesizing Thiadrine hydrochloride, and how can purity be validated?
Answer:
Synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution followed by salt formation with HCl. Key steps include:
Reaction optimization : Adjust molar ratios (e.g., 1:1.2 for amine:HCl) and temperature (40–60°C) to maximize yield .
Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the hydrochloride salt. Residual solvents must be removed via rotary evaporation under reduced pressure .
Purity validation :
- TLC : Monitor reaction progress using silica plates and UV visualization .
- HPLC : Quantify purity with a C18 column, mobile phase (acetonitrile:buffer, pH 3.0), and UV detection at 254 nm .
- Elemental analysis : Confirm stoichiometry (C, H, N, Cl) within ±0.3% theoretical values .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
A combination of techniques ensures structural confirmation and batch consistency:
- NMR : ¹H/¹³C NMR in DMSO-d6 to verify aromatic protons (δ 7.2–8.1 ppm) and tertiary amine signals (δ 2.5–3.5 ppm) .
- FTIR : Peaks at 2500–2600 cm⁻¹ (N-H stretch) and 750 cm⁻¹ (C-Cl) confirm hydrochloride formation .
- Mass spectrometry : ESI-MS in positive mode to detect [M+H]⁺ and isotopic Cl patterns .
- XRD : Crystallinity analysis to identify polymorphic forms, critical for stability studies .
Advanced: How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?
Answer:
Byproduct formation (e.g., diethylammonium chloride) is mitigated through:
Kinetic control : Slow addition of HCl to prevent localized overheating and decomposition .
In-situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate species and adjust pH/temperature dynamically .
Statistical optimization : Design of Experiments (DoE) with variables like solvent polarity, stirring rate, and reaction time. Analyze via ANOVA to identify significant factors .
Advanced: How should contradictory stability data (e.g., degradation under varying pH) be resolved in this compound studies?
Answer:
Contradictory stability results require systematic root-cause analysis:
Controlled stress testing : Expose batches to accelerated conditions (40°C/75% RH, pH 1–9 buffers) and compare degradation kinetics via HPLC .
Impurity profiling : Identify degradation products using LC-MS/MS and assess their toxicity via in silico models (e.g., Derek Nexus) .
Statistical reconciliation : Apply multivariate analysis (PCA or PLS) to distinguish method variability from intrinsic instability .
Advanced: What methodologies are recommended for assessing this compound’s cellular toxicity in preclinical models?
Answer:
Use tiered assays to evaluate acute vs. chronic effects:
In vitro :
- MTT assay : IC50 determination in HepG2 cells (24–72 hr exposure) with positive controls (e.g., cisplatin) .
- Genotoxicity : Comet assay or γH2AX staining for DNA damage .
In vivo :
- Rodent studies : Dose escalation (10–100 mg/kg) with histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) .
- Behavioral endpoints : Open-field tests to assess neurotoxicity .
Advanced: How can researchers design robust stability-indicating assays for this compound under ICH guidelines?
Answer:
Follow ICH Q2(R1) validation parameters:
Specificity : Demonstrate baseline separation of Thiadrine from degradation products (e.g., hydrolyzed amine) via HPLC-DAD .
Forced degradation : Expose to UV light (ICH Q1B), peroxide, and acidic/alkaline conditions. Monitor degradation pathways .
Method robustness : Vary column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase composition (±2% acetonitrile) to assess reproducibility .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Adhere to OSHA and institutional guidelines:
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles. Use N95 masks if airborne particulates are generated .
- Engineering controls : Fume hoods for synthesis steps; local exhaust ventilation during weighing .
- Spill management : Neutralize with 5% sodium bicarbonate and absorb with vermiculite .
- Training : Document SOP compliance and emergency response drills (e.g., eye wash station use) .
Advanced: What computational approaches can predict this compound’s pharmacokinetic properties?
Answer:
Leverage in silico tools for ADME profiling:
- Molecular docking : AutoDock Vina to estimate binding affinity to target receptors (e.g., serotonin transporters) .
- PBPK modeling : GastroPlus to simulate absorption (logP ≈ 2.5) and hepatic clearance .
- QSAR : Use ADMET Predictor to correlate structural descriptors (e.g., polar surface area) with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
